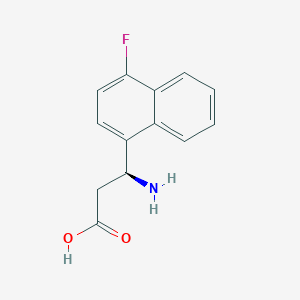![molecular formula C12H20FNO2 B15234328 Tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15234328.png)
Tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate is a chemical compound with the molecular formula C12H20FNO2. It is a member of the azabicyclo family, which are nitrogen-containing heterocycles.
Métodos De Preparación
The synthesis of tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of a suitable azabicyclo precursor with tert-butyl fluoroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
Tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The azabicyclo structure provides rigidity and spatial orientation, which can be crucial for its biological activity .
Comparación Con Compuestos Similares
Tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate can be compared with other similar compounds such as:
Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate: This compound lacks the fluorine atom, which can significantly alter its chemical reactivity and biological activity.
Tropane alkaloids: These compounds share a similar azabicyclo structure but differ in their functional groups and biological activities.
2-Azabicyclo[3.2.1]octane derivatives: These compounds have a different bicyclic framework, which can lead to variations in their chemical properties and applications.
Propiedades
Fórmula molecular |
C12H20FNO2 |
|---|---|
Peso molecular |
229.29 g/mol |
Nombre IUPAC |
tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C12H20FNO2/c1-11(2,3)16-10(15)14-8-9-4-6-12(14,13)7-5-9/h9H,4-8H2,1-3H3 |
Clave InChI |
QQBGGTJUSRTRIT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2CCC1(CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Tert-Butyl 3-Ethyl 8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-3,7(6H)-Dicarboxylate](/img/structure/B15234260.png)

![Tert-butyl 6-(4-iodo-1H-pyrazol-1-YL)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15234279.png)
![tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate](/img/structure/B15234287.png)

![3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15234305.png)
![3-((Benzyloxy)methyl)-4,4A-dihydrobenzo[E][1,2,4]triazine](/img/structure/B15234308.png)
![1-Amino-1-[2-(difluoromethyl)phenyl]acetone](/img/structure/B15234313.png)

![2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide](/img/structure/B15234319.png)

![[5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-yl]boronic acid](/img/structure/B15234323.png)
